Benzoyl phosphate

Description

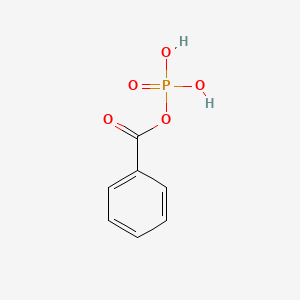

Benzoyl phosphate (C₇H₅O₅P) is an acyl phosphate monoester characterized by a benzoyl group linked to a phosphate moiety. It is synthesized through established methods involving phosphorylation of benzoic acid derivatives . This compound plays a critical role in biochemical studies, particularly as a substrate for enzymatic assays. For instance, it is used to measure the activity of high-pressure-adapted enzymes like those in Colwellia species, where hydrolysis of this compound to benzoic acid is monitored spectrophotometrically . Its reactivity stems from the labile acyl-phosphate bond, making it a key intermediate in acylation reactions, such as those involving aminoacyl adenylates in biosynthesis .

Propriétés

Numéro CAS |

6659-26-3 |

|---|---|

Formule moléculaire |

C7H7O5P |

Poids moléculaire |

202.1 g/mol |

Nom IUPAC |

phosphono benzoate |

InChI |

InChI=1S/C7H7O5P/c8-7(12-13(9,10)11)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |

Clé InChI |

SYLLWWIXOMLOPY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OP(=O)(O)O |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OP(=O)(O)O |

Autres numéros CAS |

6659-26-3 |

Synonymes |

benzoyl phosphate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Bis(Benzoyl) Phosphate

Bis(benzoyl) phosphate, a derivative with two benzoyl groups attached to the phosphate, demonstrates distinct inhibitory properties. Pratt et al. showed that this compound inactivates Mycobacterium tuberculosis BlaC β-lactamase by phosphorylating the active-site serine residue (Ser-70) in a time-dependent manner. Structural studies reveal that this modification creates steric hindrance, preventing substrate binding . Compared to benzoyl phosphate, bis(benzoyl) phosphate’s enhanced inhibitory efficacy highlights the impact of additional aromatic groups on enzyme interaction.

Benzofurancarbonyl Phosphate

Substituting the benzoyl group with a benzofurancarbonyl moiety alters activation energy profiles. In β-lactamase inhibition, benzofurancarbonyl phosphate reduces activation energy by 0.38 kcal/mol compared to this compound, which increases it by 0.84 kcal/mol . This divergence underscores the role of electronic and steric effects in enzyme-substrate interactions, where heterocyclic modifications enhance catalytic transition states.

Benzoyl Methyl Phosphate

Benzoyl methyl phosphate (C₈H₇O₅P) introduces a methyl ester group, significantly altering reactivity. Lanthanide ions (e.g., La³⁺, Eu³⁺) catalyze its hydrolysis 30,000 times faster than Mg²⁺, achieving a rate constant of $2.1 \times 10^{-7}$ s⁻¹ at 25°C . The methyl group facilitates bidentate coordination with metal ions, lowering the energy barrier for nucleophilic attack. In contrast, this compound’s unmodified structure lacks this kinetic enhancement, emphasizing the importance of ester group flexibility in catalysis.

para-Nitrophenyl Phosphate (pNPP)

pNPP, a widely used phosphatase substrate, shares functional similarities with this compound in enzymatic assays. This suggests this compound relies on a hydrolytic pathway without forming a covalent enzyme-phosphate intermediate, unlike pNPP.

1,2-Benzoxazol-3-yl Diphenyl Phosphate

This compound features a benzoxazole ring and diphenyl groups, rendering it structurally distinct from this compound. Its primary applications lie in chemical synthesis and material science, with regulatory classifications indicating higher toxicity (GHS07: skin/eye irritation) . Unlike this compound, it lacks utility in enzymatic studies due to its bulky aromatic substituents, which hinder substrate binding.

Research Findings and Data Tables

Table 1: Hydrolysis and Phosphate Transfer Rates of this compound vs. pNPP

| Substrate | Hydrolysis Rate (Pi, µM/min) | Overall Turnover (µM/min) | Glycerol Effect |

|---|---|---|---|

| This compound | 12.3 ± 0.5 | 12.5 ± 0.6 | No change |

| pNPP | 15.8 ± 0.7 | 19.0 ± 1.2 | +20% increase |

Table 2: Catalytic Efficiency of Benzoyl Methyl Phosphate Hydrolysis

| Catalyst | Rate Constant (s⁻¹) | Acceleration Factor vs. Uncatalyzed |

|---|---|---|

| None | $2.1 \times 10^{-7}$ | 1× |

| La(OTf)₃ | $6.3 \times 10^{-3}$ | 30,000× |

| EuCl₃ | $5.8 \times 10^{-3}$ | 27,600× |

Table 3: Activation Energy in β-Lactamase Inhibition

| Compound | ΔActivation Energy (kcal/mol) |

|---|---|

| This compound | +0.84 |

| Benzofurancarbonyl Phosphate | -0.38 |

Impact of departing groups on enzymatic transition states .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing benzoyl phosphate in laboratory settings?

this compound synthesis typically involves phosphorylation of benzoyl derivatives using phosphoric acid or its activated esters. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., P and H NMR) to confirm the phosphate ester bond and purity. High-performance liquid chromatography (HPLC) can quantify stability under varying pH and temperature conditions. For enzymatic studies, this compound is synthesized as a substrate for phosphatases, with hydrolysis monitored spectrophotometrically at 283 nm due to its absorbance shift during conversion to benzoic acid .

Q. How can researchers ensure reproducibility in assays involving this compound as a substrate?

Standardize reaction conditions (pH, temperature, and ionic strength) and use freshly prepared this compound due to its hydrolytic instability. Pre-experiment calibration of spectrophotometric methods (e.g., monitoring absorbance at 283 nm) ensures consistent detection of hydrolysis products. Include positive controls, such as known enzymatic activity from extremophile phosphatases, to validate experimental setups .

Advanced Research Questions

Q. What mechanisms explain the catalytic enhancement of this compound hydrolysis by lanthanide ions?

Lanthanide ions (e.g., La, Eu) accelerate hydrolysis via bidentate coordination with the phosphate and carbonyl oxygens of this compound, stabilizing tetrahedral intermediates. Kinetic studies show a 10-fold rate increase in hydroxide-dependent hydrolysis compared to uncatalyzed reactions. This mimics biochemical pathways, where metal ions lower activation energy for nucleophilic attack by water or alcohols .

Q. How does bis(benzoyl) phosphate interact with β-lactamase enzymes, and what implications does this have for antibiotic resistance research?

Bis(benzoyl) phosphate acts as a time-dependent inhibitor of β-lactamase BlaC by phosphorylating the active-site serine residue (Ser-70). Structural studies reveal covalent adduct formation, which blocks substrate binding. This mechanism provides a template for designing irreversible inhibitors targeting antibiotic-resistant bacterial enzymes .

Q. What experimental strategies resolve contradictions in this compound stability data across different studies?

Discrepancies arise from variations in solvent systems, pH, and metal ion contamination. To address this:

- Conduct stability assays under inert atmospheres (e.g., nitrogen) to exclude oxidative degradation.

- Use chelating agents (e.g., EDTA) to eliminate trace metal ions that catalyze hydrolysis.

- Compare degradation kinetics using standardized buffers (e.g., 100 mM NaAcetate, pH 5.5) .

Methodological Challenges

Q. How can researchers optimize this compound utilization in high-pressure enzymatic studies?

High-pressure stopped-flow spectrophotometry systems are critical for studying extremophile enzymes. Pre-equilibrate this compound solutions at target pressures (e.g., 200 MPa) before mixing with enzymes. Monitor real-time activity via absorbance changes, ensuring rapid data acquisition to capture transient reaction states .

Q. What analytical techniques are most effective for detecting this compound degradation products in complex matrices?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies hydrolytic byproducts (e.g., benzoic acid, inorganic phosphate). Isotopic labeling (e.g., O-water) traces reaction pathways, while P NMR tracks phosphate ester bond cleavage .

Data Interpretation and Validation

Q. How should researchers validate kinetic models for metal-catalyzed this compound reactions?

Use global fitting of time-resolved spectrophotometric data to multi-step mechanisms (e.g., pre-equilibrium metal-substrate complex formation followed by nucleophilic attack). Validate models with alternative substrates (e.g., acetyl phosphate) and compare rate constants across lanthanide series to confirm trends in ionic radius and Lewis acidity .

Q. What criteria distinguish specific versus nonspecific inhibition in studies using this compound derivatives?

Specific inhibition requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.